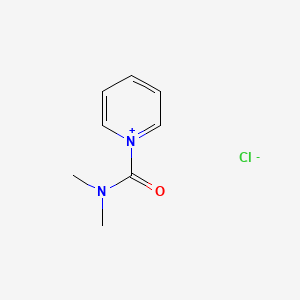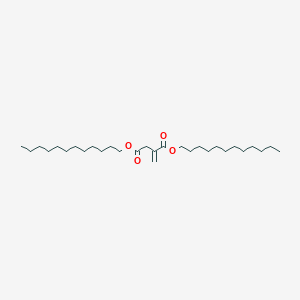
Didodecyl 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl 2-methylidenebutanedioate is an organic compound with the molecular formula C29H54O4 It is a diester derived from maleic acid and dodecyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Didodecyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits . The process may also involve steps like vacuum rotary evaporation and tangential flow ultrafiltration to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: The compound is formed through the esterification of maleic anhydride with dodecyl alcohol.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and dodecyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Esterification: Maleic anhydride, dodecyl alcohol, sulfuric acid or acid ion exchange resin.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired outcome.
Major Products Formed
Hydrolysis: Maleic acid and dodecyl alcohol.
Esterification: this compound.
Aplicaciones Científicas De Investigación
Didodecyl 2-methylidenebutanedioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of didodecyl 2-methylidenebutanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and dodecyl alcohol, which may exert biological effects. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Diisononyl phthalate: Another long-chain ester used as a plasticizer.
Di-n-decyl phthalate: Similar in structure and used in similar applications.
Diisodecyl phthalate: Used as a plasticizer and in other industrial applications.
Uniqueness
Didodecyl 2-methylidenebutanedioate is unique due to its specific ester structure derived from maleic acid and dodecyl alcohol. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
2094-76-0 |
|---|---|
Fórmula molecular |
C29H54O4 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
didodecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-32-28(30)26-27(3)29(31)33-25-23-21-19-17-15-13-11-9-7-5-2/h3-26H2,1-2H3 |
Clave InChI |
DLBIZQBMDGOEFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


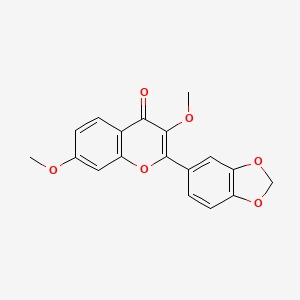
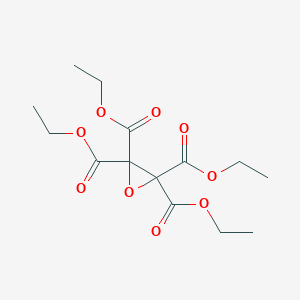
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
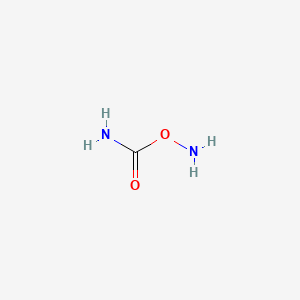
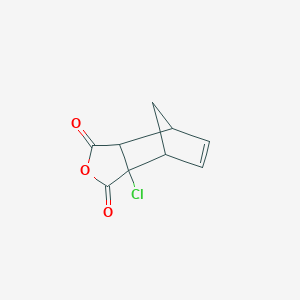
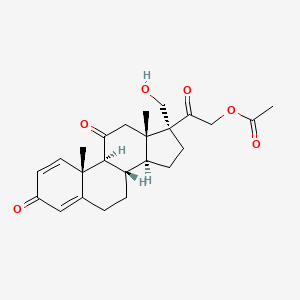
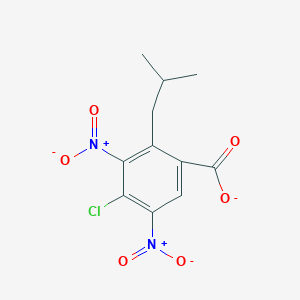
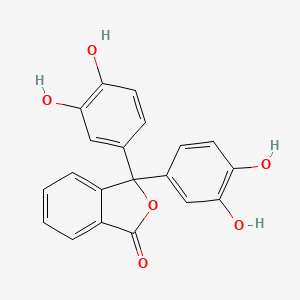
![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
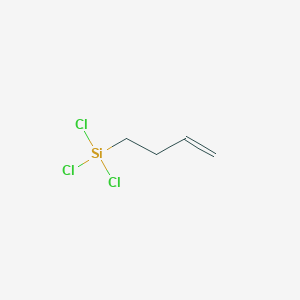
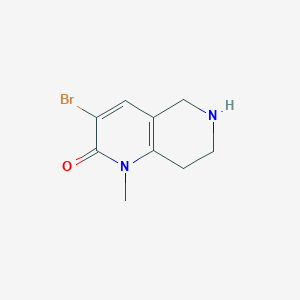
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
